molecular formula C16H20N8 B12338010 5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

Cat. No.: B12338010
M. Wt: 324.38 g/mol
InChI Key: SCCVDXBQENVAIX-UHFFFAOYSA-N
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Description

5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-pyrazoles with pyrimidine derivatives under reflux conditions in ethanol and acetic acid . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as laboratory synthesis but optimized for efficiency and scalability. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[6-[(4-methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c1-16(2-4-18-5-3-16)10-21-13-6-14(23-11-22-13)24-15-9-19-12(7-17)8-20-15/h6,8-9,11,18H,2-5,10H2,1H3,(H2,20,21,22,23,24)

InChI Key

SCCVDXBQENVAIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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